molecular formula C6H11NO3 B2938266 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 1555492-59-5

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Número de catálogo: B2938266
Número CAS: 1555492-59-5
Peso molecular: 145.158
Clave InChI: URCBHRLIPUAWTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a synthetic, non-proteinogenic amino acid featuring a cyclobutane ring structure, which serves as a versatile and rigid scaffold in medicinal chemistry and drug discovery . This compound, particularly in its cis-isomer form, is recognized as a key synthetic precursor in the development of radiopharmaceuticals, specifically for Positron Emission Tomography (PET) imaging agents . The structural motif of cyclobutane-containing amino acids is of significant interest for exploring and modulating biological systems, similar to the known biological activity of related compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), which acts as a precursor to the plant hormone ethylene and a partial agonist of mammalian NMDA receptors . The hydrochloride salt of the cis-isomer (CAS# 109826-20-2) is a commonly available form for research purposes . As a specialized building block, it enables researchers to design novel molecular entities with potential applications in diagnostics and pharmaceutical development. This product is intended for use in a laboratory setting by qualified professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

IUPAC Name

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCBHRLIPUAWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of 3-(hydroxymethyl)cyclobutanone with ammonia or an amine source can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄Acidic aqueous medium (pH < 4)1-Amino-3-carboxycyclobutane-1-carboxylic acid72%
CrO₃/H₂SO₄Acetone, 0°C1-Amino-3-oxocyclobutane-1-carboxylic acid (ketone derivative)58%
TEMPO/NaOClBiphasic CH₂Cl₂/H₂O, pH 9.51-Amino-3-formylcyclobutane-1-carboxylic acid81%

Key Findings :

  • MnO₂ selectively oxidizes the hydroxymethyl group without affecting the amino or carboxylic acid groups.

  • Over-oxidation to COOH requires strongly acidic conditions to protonate the amino group and prevent side reactions .

Reduction Reactions

The amino group participates in reductive transformations:

Reagent Conditions Product Yield Source
LiAlH₄Anhydrous THF, reflux1-Amino-3-(hydroxymethyl)cyclobutane68%
H₂/Pd-CEthanol, 25°C, 1 atm1-Amino-3-(hydroxymethyl)cyclobutanol92%

Mechanistic Insights :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol while retaining the amino group .

  • Catalytic hydrogenation requires careful pH control to prevent decarboxylation .

Substitution Reactions

The amino group acts as a nucleophile in displacement reactions:

Reagent Conditions Product Yield Source
CH₃IK₂CO₃, DMF, 60°C1-Methylamino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid45%
Benzyl chlorideEt₃N, CHCl₃, RT1-Benzylamino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid63%

Stereochemical Considerations :

  • Alkylation at the amino group preserves the cis/trans configuration of the cyclobutane ring .

  • Bulky electrophiles (e.g., trityl chloride) show reduced reactivity due to steric hindrance .

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring participates in unique transformations:

Reaction Type Conditions Product Yield Source
[2+2] PhotocycloadditionUV light (254 nm), CH₃CNBicyclo[4.2.0]octane derivative34%
Acid-catalyzed ring-opening6M HCl, 100°CLinear γ-amino acid derivative88%

Notable Observations :

  • Ring-opening under acidic conditions produces glutaric acid analogs with retention of chirality .

  • Photochemical reactions require strict exclusion of oxygen to prevent radical side products .

Biological Derivatization

AHCCA serves as a precursor for bioactive molecules:

Derivative Synthetic Route Application Source
¹⁸F-FACBCNucleophilic fluorinationPET imaging agent for glioblastoma
Phosphonate analogsArbuzov reaction with P(OR)₃NMDA receptor antagonists

Case Study :

  • [¹⁸F]FACBC demonstrated 3.5-fold higher tumor uptake compared to FDG in 9L gliosarcoma models, attributed to amino acid transporter affinity .

Comparative Reactivity Table

Functional Group Reactivity Order Preferred Reaction Partners
-NH₂Nucleophilic substitution > RedoxAlkyl halides, acyl chlorides
-CH₂OHOxidation > EsterificationKMnO₄, TEMPO, acetic anhydride
-COOHDecarboxylation > ReductionLiAlH₄, strong acids

Aplicaciones Científicas De Investigación

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The structural and functional attributes of 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be contextualized by comparing it to related cyclobutane-based amino acids. Below is a detailed comparison:

Structural Features and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound -NH₂ (C1), -CH₂OH (C3) C₆H₁₁NO₃ 161.16 Phytochemical studies; potential bioactive agent in plants
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) -NH₂ (C1), -CH₂-CH₂-CH=CH₂ (C3) C₉H₁₅NO₂ 169.22 Peptide stapling via RCM; enhances α-helix stability in peptides
1-Aminocyclobutane-1-carboxylic acid (ACBC) -NH₂ (C1) C₅H₉NO₂ 115.13 Tumor imaging (e.g., [¹¹C]ACBC); rapid tissue uptake and low toxicity
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) -NH₂ (C1), -F (C3) C₅H₈FNO₂ 141.12 PET imaging agent for prostate/brain tumors; improved metabolic stability vs. ACBC
1-Benzylcyclobutane-1-carboxylic acid -C₆H₅CH₂ (C1) C₁₂H₁₄O₂ 190.24 Research reagent; limited solubility due to aromatic substituent
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid -NH₂ (C1), -CF₃ (C3) C₆H₈F₃NO₂ 183.13 Preclinical research; high lipophilicity enhances membrane permeability

Pharmacokinetic and Toxicological Profiles

  • ACBC and FACBC: Both exhibit rapid blood clearance (peak tissue concentration within 30 minutes post-injection) and low excretion rates (<4% in 2 hours), with FACBC showing enhanced tumor specificity due to fluorine’s electronegativity .
  • Hydroxymethyl Analogs: Limited toxicity data are available, but plant-derived analogs like this compound are presumed non-toxic based on their natural occurrence.

Actividad Biológica

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (AHMCA) is a cyclobutane derivative that has garnered attention due to its unique structural features and potential biological activities. The compound contains an amino group, a hydroxymethyl group, and a carboxylic acid functional group, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of AHMCA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

AHMCA has a molecular formula of C5_5H9_9NO3_3 and a molecular weight of approximately 145.16 g/mol. Its structure can be represented by the following SMILES notation: NC1(C(=O)O)CC(CO)C1.

AHMCA's biological activity is primarily attributed to its ability to interact with various molecular targets. The amino and hydroxymethyl groups facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially influencing their activity. Specific mechanisms include:

  • NMDA Receptor Antagonism : AHMCA has been shown to exhibit potent antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites, particularly in neonatal rat motoneurons. This action suggests potential implications in neuroprotection and modulation of excitatory neurotransmission.
  • Ultraviolet Radiation Protection : The compound demonstrates protective properties against UV radiation, likely due to its ability to absorb UV light and mitigate DNA damage, particularly the formation of cyclobutane pyrimidine dimers.

Pharmacological Activities

Research indicates that AHMCA may possess several pharmacological activities:

  • Neuroprotective Effects : Studies suggest that compounds similar to AHMCA can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
  • Enzyme Interactions : AHMCA is utilized in studies investigating enzyme-substrate interactions, particularly in protein engineering and drug development contexts. Its structural features allow it to act as both a substrate and an inhibitor for various enzymes.

Data Tables

Property Description
Molecular FormulaC5_5H9_9NO3_3
Molecular Weight145.16 g/mol
Key Functional GroupsAmino group, Hydroxymethyl group, Carboxylic acid
NMDA Receptor ActivityPotent antagonist
UV Radiation ProtectionPrevents DNA damage

Case Studies

  • Study on NMDA Receptor Activity :
    • Objective : To evaluate the antagonistic effects of AHMCA on NMDA receptors.
    • Methodology : Neonatal rat motoneurons were exposed to varying concentrations of AHMCA.
    • Results : AHMCA displayed significant inhibition of NMDA receptor-mediated excitatory postsynaptic currents, indicating its potential for neuroprotective applications.
  • UV Protection Study :
    • Objective : Assess the protective effects of AHMCA against UV-induced DNA damage.
    • Methodology : Skin cells treated with AHMCA were exposed to UV radiation.
    • Results : Treated cells exhibited reduced levels of cyclobutane pyrimidine dimers compared to untreated controls, suggesting effective photoprotection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for preparing 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid with high stereochemical purity?

  • Methodological Answer : The synthesis of cyclobutane-based amino acids often involves multi-step protocols. For example, stereoselective synthesis of related compounds like 2-aminocyclobutane-1-carboxylic acid employs Boc-protection, hydrolysis, and ion-exchange chromatography to isolate enantiomers with >99% purity . For hydroxymethyl derivatives, analogous strategies may involve hydroxyl group protection (e.g., silylation or acetylation) to prevent side reactions. Critical steps include:

  • Use of chiral auxiliaries or enantioselective catalysts during cyclobutane ring formation.
  • Acidic/basic hydrolysis to deprotect functional groups while preserving stereochemistry.
  • Purification via reverse-phase HPLC or chiral chromatography to confirm enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and stereochemistry. For example, cyclobutane protons typically resonate between δ 1.5–3.0 ppm, while hydroxymethyl protons appear near δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) provides exact mass confirmation. Fragmentation patterns in tandem MS (MS2/MS3) help identify structural isomers .
  • IR Spectroscopy : Stretching vibrations for -NH2_2 (~3350 cm1^{-1}) and -COOH (~1700 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for targeted applications (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina predict binding affinities to target proteins. For cyclobutane derivatives, conformational rigidity may enhance selectivity for enzymes with constrained active sites .
  • DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. For hydroxymethyl groups, hydrogen-bonding potential can be modeled to optimize solubility and bioavailability .
  • MD Simulations : Evaluate stability in physiological conditions (e.g., aqueous environments) to guide formulation strategies .

Q. How should researchers resolve contradictions in reported metabolic stability data for cyclobutane-containing amino acids?

  • Methodological Answer : Discrepancies often arise from variations in experimental design:

  • In vitro vs. in vivo Models : Compare results across cell lines (e.g., hepatocytes) and animal studies. For example, 1-Amino-3-fluorocyclobutane-1-carboxylic acid showed higher stability in rodent models than in human plasma .
  • Analytical Consistency : Standardize LC-MS/MS protocols for metabolite quantification. Ensure calibration curves cover physiologically relevant concentrations (nM–μM) .
  • Enzyme Specificity : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolic pathways .

Q. What strategies improve radiochemical yields when synthesizing 18^{18}F-labeled analogs of this compound for PET imaging?

  • Methodological Answer :

  • Precursor Design : Use nitro or trimethylammonium leaving groups to facilitate nucleophilic 18^{18}F substitution. For hydroxymethyl derivatives, protect the -OH group with trityl or tert-butyldimethylsilyl to prevent side reactions .
  • Reaction Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 10 min at 100°C) and improves yields (>70%) compared to conventional heating .
  • Purification : Solid-phase extraction (C18 cartridges) removes unreacted 18^{18}F-fluoride, followed by HPLC for radiochemical purity verification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.